![molecular formula C16H16ClNO B8213791 2-Chloro-N-((2'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213791.png)
2-Chloro-N-((2'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a biphenyl moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a biphenyl derivative. One common method includes the use of chloroacetyl chloride and a biphenyl derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The biphenyl moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-methoxy-N-methylacetamide
- 2-Chloro-N,N-dimethylacetamide
Uniqueness
2-Chloro-N-((2’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to simpler acetamide derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-(2-methylphenyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-4-2-3-5-15(12)14-8-6-13(7-9-14)11-18-16(19)10-17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEYTKJDSMRJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
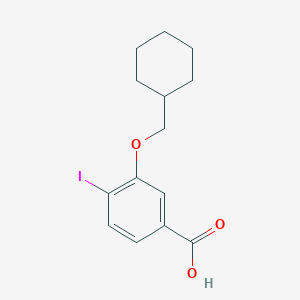
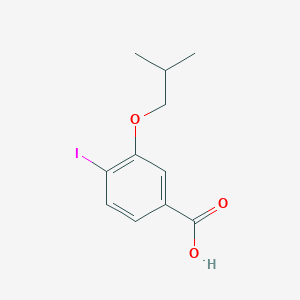
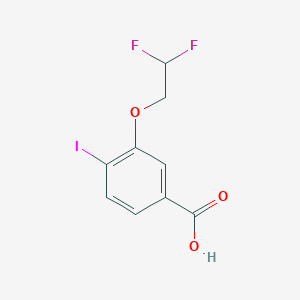

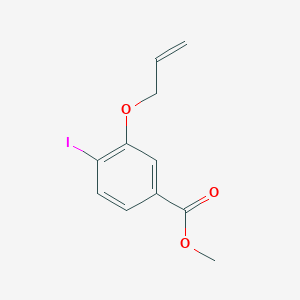

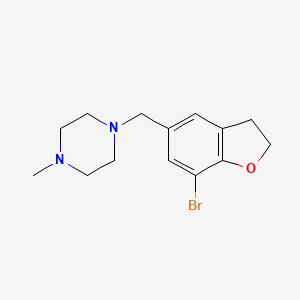
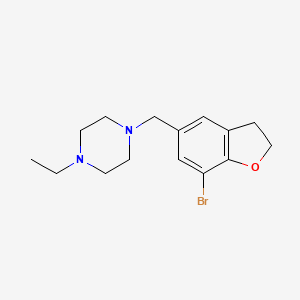
![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)
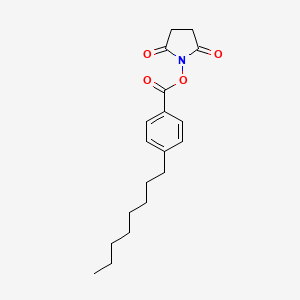
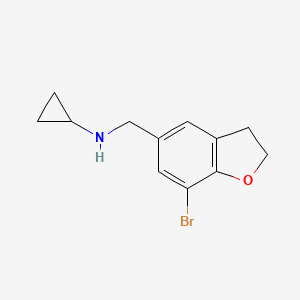
![2-Chloro-N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213796.png)
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213810.png)
